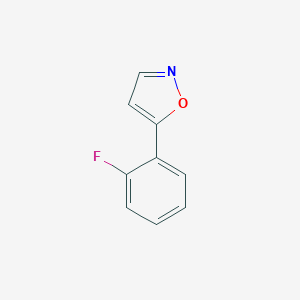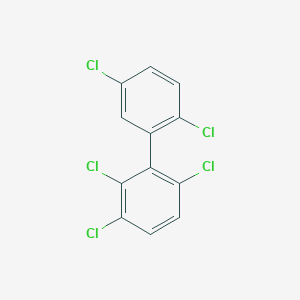
5-(2-Fluorophenyl)isoxazole
Overview
Description
5-(2-Fluorophenyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a 2-fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of the fluorine atom in the phenyl ring can influence the compound’s reactivity and biological activity, making it a valuable subject for research.
Mechanism of Action
Target of Action
5-(2-Fluorophenyl)isoxazole is a novel compound that has been synthesized and evaluated for its antiproliferative activities . The primary targets of this compound are cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers, and targeting them can inhibit cancer growth and proliferation.
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and induces changes that inhibit their proliferation This interaction likely involves the compound binding to specific receptors or enzymes in the cancer cells, disrupting their normal function and leading to cell death
Biochemical Pathways
Isoxazoles, the class of compounds to which this compound belongs, are known to affect various biochemical pathways . They possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The downstream effects of these pathways can include the inhibition of cell growth and proliferation, induction of cell death, and modulation of immune responses.
Pharmacokinetics
Chemo-informatics analysis of similar compounds has shown that they obey lipinski’s rule , suggesting that they have favorable ADME properties and good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. For example, one derivative of this compound was found to be particularly potent against Hep3B and Hep-G2 cancer cell lines, with IC50 values of 5.76 and 34.64 µg/mL, respectively . Furthermore, this compound induced arrest in the G2-M phase in a percentage of the total cells, which was lower than the activity of the positive control doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Reduction: The compound can be reduced to form isoxazoline derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of various substituted phenyl isoxazole derivatives.
Scientific Research Applications
Chemistry: 5-(2-Fluorophenyl)isoxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties can enhance the performance of these materials in various applications.
Comparison with Similar Compounds
5-Phenylisoxazole: Lacks the fluorine atom, which can result in different reactivity and biological activity.
5-(4-Fluorophenyl)isoxazole: The fluorine atom is positioned differently, which can influence its chemical and biological properties.
5-(2-Chlorophenyl)isoxazole: Substitution with chlorine instead of fluorine can lead to variations in reactivity and biological effects.
Uniqueness: 5-(2-Fluorophenyl)isoxazole is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGCKXHQIAUHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















